![molecular formula C15H17F15O B14348344 1-[(Pentadecafluoroheptyl)oxy]octane CAS No. 91913-68-7](/img/structure/B14348344.png)
1-[(Pentadecafluoroheptyl)oxy]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Pentadecafluoroheptyl)oxy]octane: is a fluorinated organic compound known for its unique chemical properties. The presence of a long perfluorinated chain imparts significant hydrophobicity and chemical stability, making it a compound of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pentadecafluoroheptyl)oxy]octane typically involves the reaction of octanol with pentadecafluoroheptyl iodide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Pentadecafluoroheptyl)oxy]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorinated chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(Pentadecafluoroheptyl)oxy]octane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical reactions due to its hydrophobic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers, as it can mimic the hydrophobic environment of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of 1-[(Pentadecafluoroheptyl)oxy]octane is primarily based on its ability to interact with hydrophobic environments. The perfluorinated chain can insert into lipid bilayers, altering membrane properties and affecting the function of membrane-associated proteins. This interaction can influence various molecular pathways, including signal transduction and membrane transport processes.
Vergleich Mit ähnlichen Verbindungen
Perfluorooctane: Another fluorinated compound with similar hydrophobic properties but a shorter perfluorinated chain.
Perfluorodecalin: Known for its use in oxygen transport and blood substitutes due to its high oxygen solubility.
Perfluorooctyl bromide: Used in medical imaging and as a contrast agent.
Uniqueness: 1-[(Pentadecafluoroheptyl)oxy]octane stands out due to its longer perfluorinated chain, which provides enhanced hydrophobicity and chemical stability compared to shorter-chain fluorinated compounds. This makes it particularly useful in applications requiring extreme chemical resistance and low surface energy.
Eigenschaften
CAS-Nummer |
91913-68-7 |
|---|---|
Molekularformel |
C15H17F15O |
Molekulargewicht |
498.27 g/mol |
IUPAC-Name |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptoxy)octane |
InChI |
InChI=1S/C15H17F15O/c1-2-3-4-5-6-7-8-31-15(29,30)13(24,25)11(20,21)9(16,17)10(18,19)12(22,23)14(26,27)28/h2-8H2,1H3 |
InChI-Schlüssel |
JZBJPNXXZPXDQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


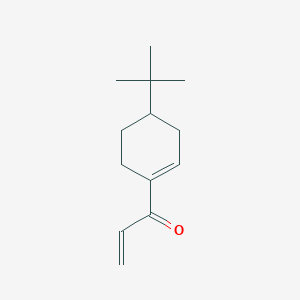
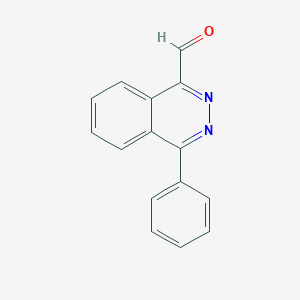

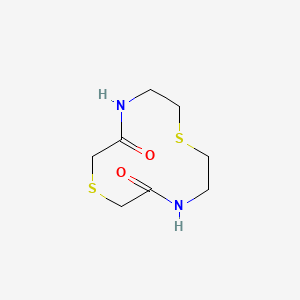
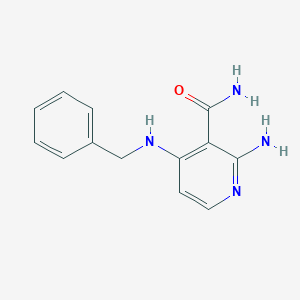
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
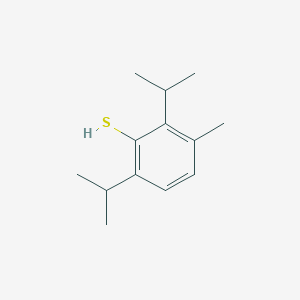
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
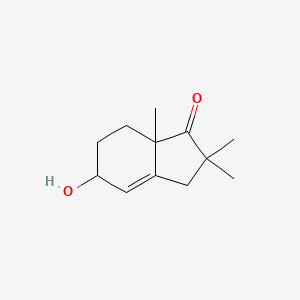
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)
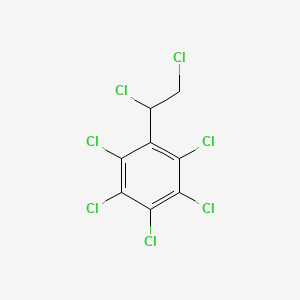
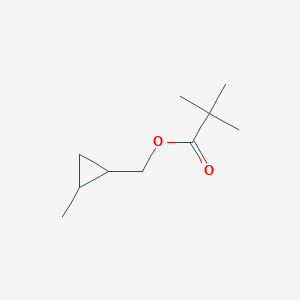
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
